
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66131-14-4), commonly termed Dibromomeldrum’s Acid, is a brominated derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its molecular formula is C₆H₆Br₂O₄ (MW 301.92), featuring two bromine atoms at the 5-position of the dioxane ring . The compound retains the rigid bicyclic structure of Meldrum’s acid but exhibits distinct electronic and steric properties due to the electron-withdrawing bromine substituents. It is commercially available and utilized in organic synthesis, particularly in halogenation reactions and as a precursor for further functionalization .
Preparation Methods
Bromination of Meldrum’s Acid
The most widely documented method for synthesizing 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves the direct bromination of Meldrum’s acid using elemental bromine (Br₂) in the presence of a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) . The reaction proceeds via electrophilic substitution at the α-positions of the dioxane-dione ring, facilitated by the acidic hydrogen atoms adjacent to the carbonyl groups.
Reaction Mechanism
The bromination mechanism begins with the deprotonation of Meldrum’s acid by the base, generating a resonance-stabilized enolate intermediate. Bromine then acts as an electrophile, attacking the electron-rich α-carbons. The reaction typically requires two equivalents of Br₂ to achieve dibromination. Side reactions, such as over-bromination or oxidative degradation, are mitigated by maintaining low temperatures (0–5°C) and controlled addition rates .
Standard Procedure
A representative protocol involves dissolving Meldrum’s acid in glacial acetic acid, followed by dropwise addition of bromine under vigorous stirring. Aqueous KOH or NaOH is introduced to neutralize hydrogen bromide (HBr) byproducts. The reaction mixture is stirred for 4–6 hours, after which the product precipitates as a white crystalline solid. Recrystallization from ethanol or ethyl acetate yields pure 5,5-Dibromomeldrum’s acid with reported yields of 70–80% .
Table 1: Standard Bromination Conditions
Parameter | Condition |
---|---|
Starting Material | Meldrum’s acid |
Brominating Agent | Bromine (Br₂), 2.2 equivalents |
Base | KOH or NaOH (1.1 equivalents) |
Solvent | Glacial acetic acid |
Temperature | 0–5°C |
Reaction Time | 4–6 hours |
Yield | 70–80% |
Optimization of Reaction Conditions
Stoichiometric Variations
Precise stoichiometry ensures complete dibromination without excess bromine. A molar ratio of 1:2.2 (Meldrum’s acid to Br₂) optimizes conversion, as excess bromine increases the risk of over-bromination. Neutralization of HBr using 1.1 equivalents of base prevents acid-catalyzed ring-opening side reactions .
Alternative Synthetic Methods
While bromination remains the primary route, alternative approaches have been explored for specialized applications:
Reductive Bromination
Novikov et al. (1982) reported a reductive coupling strategy using dibromomalonate esters and Meldrum’s acid derivatives. This method, though less common, avoids handling elemental bromine and achieves comparable yields (65–70%) under milder conditions .
Solvent-Free Bromination
Recent advancements propose solvent-free bromination using solid-state reagents, reducing environmental impact. However, yields remain suboptimal (55–60%), necessitating further refinement for industrial adoption .
Industrial Scalability Considerations
Scaling laboratory protocols to industrial production requires addressing challenges such as exotherm management, bromine handling, and waste disposal. Continuous-flow reactors have been proposed to enhance heat dissipation and reaction control, though commercial implementations remain limited. Purification via vacuum distillation or column chromatography is often replaced with recrystallization for cost efficiency .
Table 2: Industrial vs. Laboratory Synthesis
Parameter | Laboratory Protocol | Industrial Adaptation |
---|---|---|
Bromine Addition | Dropwise, manual | Automated dosing systems |
Temperature Control | Ice baths | Jacketed reactors with chillers |
Purification | Recrystallization | Continuous crystallization |
Yield | 70–80% | 65–75% |
Chemical Reactions Analysis
Types of Reactions
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for anti-cancer agents.
Industry: Applied in the production of fine chemicals and as a reagent in chemical manufacturing
Mechanism of Action
The mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its electrophilicity .
Comparison with Similar Compounds
The structural and functional diversity of Meldrum’s acid derivatives arises from substitutions at the 5-position or modifications to the dioxane ring. Below is a comparative analysis of Dibromomeldrum’s Acid with key analogues:
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (Dimethyl Meldrum’s Acid)
- Structure : Methyl groups at both 5-positions (C₈H₁₂O₄; MW 172.18).
- Synthesis : Prepared via alkylation of Meldrum’s acid with methylating agents.
- Properties :
- Electronic Effects : Methyl groups donate electron density, reducing ring acidity compared to Dibromomeldrum’s Acid.
- Reactivity : Less electrophilic; participates in nucleophilic additions rather than halogenation.
- Applications : Used in the synthesis of malonate esters and as a stabilizer in polymerization .
5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- Structure : Benzoyl group at the 5-position (C₁₄H₁₄O₅; MW 262.26).
- Synthesis : Acylation of Meldrum’s acid with benzoyl chloride (90% yield) .
- Properties :
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Structure : Aromatic benzylidene substituent at the 5-position (C₁₃H₁₂O₅; MW 248.23).
- Synthesis : Condensation of Meldrum’s acid with 4-hydroxybenzaldehyde.
- Properties :
- Hydrogen Bonding : Forms O–H⋯O hydrogen-bonded dimers in the solid state, influencing crystallinity and solubility.
- Reactivity : The conjugated system enables Diels-Alder reactions and electrophilic substitutions.
- Applications : Studied for crystal engineering and as a ligand in coordination chemistry .
5,5-(Phenylmethylene)bis(2,2-dimethyl-1,3-dioxane-4,6-dione)
- Structure : Dimeric Meldrum’s acid units linked via a phenylmethylene group (C₁₉H₂₀O₈; MW 376.36).
- Synthesis : Condensation of Meldrum’s acid with aromatic aldehydes in gluconic acid (81–92% yield) .
- Properties :
Comparative Data Table
Compound | Substituents | Molecular Formula | MW | Key Reactivity | Applications |
---|---|---|---|---|---|
Dibromomeldrum’s Acid | 5,5-Br | C₆H₆Br₂O₄ | 301.92 | Electrophilic substitution, halogenation | Halogenation reagents, drug synthesis |
Dimethyl Meldrum’s Acid | 5,5-Me | C₈H₁₂O₄ | 172.18 | Nucleophilic addition | Malonate esters, stabilizers |
5-Benzoyl Meldrum’s Acid | 5-Bz | C₁₄H₁₄O₅ | 262.26 | Acylation, photochemical reactions | Ketone synthesis, photoactive materials |
5-(4-Hydroxybenzylidene) derivative | 5-(4-OH-Bz) | C₁₃H₁₂O₅ | 248.23 | Diels-Alder, hydrogen bonding | Crystal engineering, ligands |
Bis-Meldrum’s Acid dimer | Phenylmethylene bridge | C₁₉H₂₀O₈ | 376.36 | Polymerization, multicomponent reactions | Polymer precursors |
Research Findings and Key Differences
- Acidity : Dibromomeldrum’s Acid exhibits higher acidity (pKa ~3–4) than methyl or benzoyl derivatives due to bromine’s electron-withdrawing effect .
- Synthetic Utility : Bromine atoms enable Suzuki couplings and nucleophilic substitutions, unlike methyl or aryl groups .
- Thermal Stability : Dibromomeldrum’s Acid decomposes at ~150°C, lower than dimethyl derivatives (~200°C), due to Br’s destabilizing effect .
Biological Activity
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5,5-Dibromomeldrum's acid , is a chemical compound with significant biological and chemical applications. Its molecular formula is , and it is characterized by its brominated dioxane structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.
- Molecular Weight : 301.92 g/mol
- CAS Number : 66131-14-4
- Melting Point : 75°C
- Purity : ≥98% (by titrimetric analysis) .
The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitution reactions due to the presence of bromine atoms. The compound can undergo various chemical transformations that enhance its reactivity:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : It can be reduced to yield derivatives with altered biological properties.
- Ring Opening : The dioxane ring can be opened under acidic or basic conditions to produce different products .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines by disrupting cellular processes .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against specific bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Modulates enzyme activity |
Case Study: Anticancer Activity
In a notable study published in 2023, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound. This suggests that modifications to the molecular structure can significantly influence biological activity .
Applications in Scientific Research
The compound is utilized in various scientific research applications:
- Organic Synthesis : It serves as a reagent for forming carbon-carbon bonds and other transformations.
- Biochemical Studies : Used to investigate enzyme mechanisms and protein interactions.
- Material Science : Employed in synthesizing specialty chemicals and materials due to its unique structural features .
Safety and Handling
Due to its biological activity and potential hazards:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione to improve yield and purity?
- Methodological Answer : Systematic optimization involves varying reaction parameters (temperature, solvent polarity, stoichiometry) using factorial design to identify critical factors . For example, adjusting bromination conditions (e.g., excess Br₂ or controlled addition rates) can mitigate side reactions. Characterization via NMR and HPLC is essential to validate purity and structural integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselectivity of bromination and methyl group positions.
- IR Spectroscopy : Identify carbonyl (C=O) and dioxane ring vibrations.
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns due to bromine .
- Cross-referencing with computational simulations (e.g., DFT) enhances interpretation accuracy .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature (e.g., 25°C vs. 4°C). Use accelerated aging tests (40°C/75% RH) with HPLC monitoring to quantify decomposition products. Store in airtight, amber vials with desiccants to minimize hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) can track reaction pathways. Computational modeling (DFT/MD simulations) elucidates transition states and electronic effects of bromine substituents. Compare with analogous compounds (e.g., non-brominated dioxanes) to isolate steric vs. electronic contributions .
Q. How can researchers resolve contradictions in reported catalytic applications of this compound?
- Methodological Answer : Discrepancies may arise from divergent reaction conditions or impurities. Replicate studies with strict controls (e.g., inert atmosphere, standardized reagents). Use meta-analysis frameworks to compare datasets, prioritizing studies with robust theoretical grounding (e.g., Brønsted acid/base theory) . Validate findings via collaborative inter-laboratory trials.
Q. What advanced methodologies enable the use of this compound in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries or organocatalysts (e.g., cinchona alkaloids) can induce asymmetry. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. Integrate AI-driven reaction prediction tools (e.g., COMSOL Multiphysics) to screen potential catalysts and optimize stereochemical outcomes .
Q. How do solvent effects influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Solvent polarity (Kamlet-Taft parameters) and proticity should be mapped against reaction rates and intermediates. Use kinetic profiling (e.g., stopped-flow UV-Vis) to identify solvent-dependent transition states. Compare with computational solvation models (COSMO-RS) for predictive insights .
Q. Data Contradiction and Validation Strategies
Q. What protocols ensure reproducibility when using this compound in cross-coupling reactions?
- Methodological Answer : Standardize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent degassing (freeze-pump-thaw cycles), and substrate ratios. Publish full experimental metadata (e.g., glovebox O₂ levels, reagent lot numbers) to align with FAIR data principles .
Q. How can researchers validate conflicting reports on the compound’s thermal decomposition profile?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products (e.g., CO, Br₂). Compare with in situ FTIR to detect intermediate species. Reconcile data by aligning experimental conditions (heating rate, atmosphere) with theoretical frameworks (e.g., Eyring equation) .
Q. Theoretical and Computational Integration
Q. What computational tools best predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning platforms (e.g., Schrödinger’s Materials Science Suite) train models on existing reaction databases to forecast synthetic pathways .
Properties
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
Record name | 5,5-Dibromomeldrum's Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-14-4 | |
Record name | 5,5-Dibromomeldrum's Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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